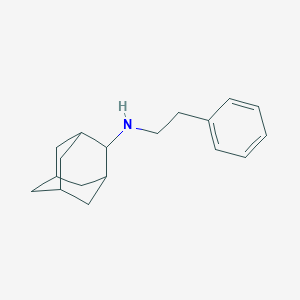![molecular formula C23H25ClN6O4S B262150 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B262150.png)
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as Triazol-Adamantane Carboxamide (TAC), and it is a member of the triazole family of compounds.
Mecanismo De Acción
The mechanism of action of TAC is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. TAC has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded and damaged proteins in cells.
Biochemical and Physiological Effects:
TAC has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. TAC has also been found to inhibit the activity of the proteasome, which may have implications for the treatment of diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TAC is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, TAC has some limitations in lab experiments. It is relatively expensive to synthesize, and its solubility in water is limited, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on TAC. One area of interest is in the development of new cancer treatments based on TAC. Another area of research is in the study of TAC's effects on the proteasome and its potential implications for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of TAC and its potential applications in other scientific fields.
Conclusion:
In conclusion, 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a potential candidate for the development of new cancer treatments. Further research is needed to fully understand the mechanism of action of TAC and its potential applications in other scientific fields.
Métodos De Síntesis
The synthesis of TAC involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride and subsequent reaction with 3-chloro-1H-1,2,4-triazole. The resulting intermediate is then reacted with 4-[(5-methyl-3-isoxazolyl)amino]sulfonyl)phenylamine to yield the final product.
Aplicaciones Científicas De Investigación
TAC has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research is in the field of cancer treatment. TAC has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
Nombre del producto |
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide |
|---|---|
Fórmula molecular |
C23H25ClN6O4S |
Peso molecular |
517 g/mol |
Nombre IUPAC |
3-(3-chloro-1,2,4-triazol-1-yl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C23H25ClN6O4S/c1-14-6-19(28-34-14)29-35(32,33)18-4-2-17(3-5-18)26-20(31)22-8-15-7-16(9-22)11-23(10-15,12-22)30-13-25-21(24)27-30/h2-6,13,15-16H,7-12H2,1H3,(H,26,31)(H,28,29) |
Clave InChI |
HWPVFVMKOCNGIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Cl |
SMILES canónico |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)

![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)

![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)

![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)

![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)